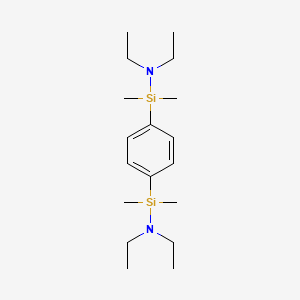
(1,4-Phenylene)bis(N,N-diethyl-1,1-dimethylsilanamine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,4-Phenylene)bis(N,N-diethyl-1,1-dimethylsilanamine) is an organosilicon compound characterized by the presence of a phenylene group bonded to two N,N-diethyl-1,1-dimethylsilanamine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis(N,N-diethyl-1,1-dimethylsilanamine) typically involves the reaction of 1,4-dibromobenzene with N,N-diethyl-1,1-dimethylsilanamine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using a palladium catalyst to facilitate the coupling reaction . The reaction conditions include elevated temperatures and the use of anhydrous solvents to ensure the purity of the final product.
Industrial Production Methods
Industrial production of (1,4-Phenylene)bis(N,N-diethyl-1,1-dimethylsilanamine) follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the product is achieved through distillation and recrystallization techniques to ensure high purity and quality .
化学反応の分析
Types of Reactions
(1,4-Phenylene)bis(N,N-diethyl-1,1-dimethylsilanamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are conducted in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Halogens, electrophiles; reactions are performed in the presence of a catalyst such as palladium or platinum under inert atmosphere.
Major Products Formed
Oxidation: Silanol derivatives
Reduction: Silane derivatives
Substitution: Substituted (1,4-Phenylene)bis(N,N-diethyl-1,1-dimethylsilanamine) derivatives
科学的研究の応用
作用機序
The mechanism of action of (1,4-Phenylene)bis(N,N-diethyl-1,1-dimethylsilanamine) involves its interaction with molecular targets through its silicon-nitrogen bonds. These interactions can lead to the formation of stable complexes with various substrates, facilitating catalytic processes and enhancing the reactivity of the compound. The pathways involved include coordination with metal centers and participation in redox reactions .
類似化合物との比較
Similar Compounds
N,N-Diethyl-1,4-phenylenediamine: Similar in structure but lacks the silicon atoms, leading to different reactivity and applications.
N,N-Dimethyl-1,4-phenylenediamine: Another related compound with different alkyl groups, affecting its chemical properties and uses.
1,4-Bis(dimethylsilyl)benzene: Contains silicon atoms but differs in the nature of the substituents, leading to variations in its chemical behavior.
Uniqueness
(1,4-Phenylene)bis(N,N-diethyl-1,1-dimethylsilanamine) is unique due to the presence of both silicon and nitrogen atoms in its structure, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
特性
CAS番号 |
156578-46-0 |
|---|---|
分子式 |
C18H36N2Si2 |
分子量 |
336.7 g/mol |
IUPAC名 |
N-[[4-[diethylamino(dimethyl)silyl]phenyl]-dimethylsilyl]-N-ethylethanamine |
InChI |
InChI=1S/C18H36N2Si2/c1-9-19(10-2)21(5,6)17-13-15-18(16-14-17)22(7,8)20(11-3)12-4/h13-16H,9-12H2,1-8H3 |
InChIキー |
VGJLTTSQFOUXPP-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)[Si](C)(C)C1=CC=C(C=C1)[Si](C)(C)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol](/img/structure/B14262787.png)
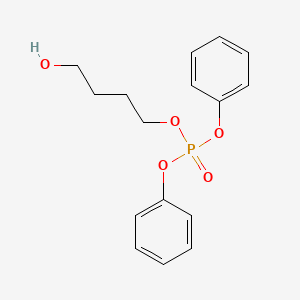
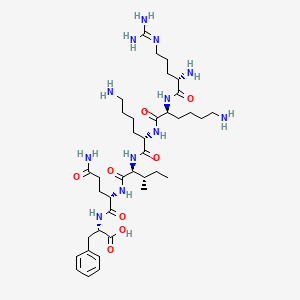
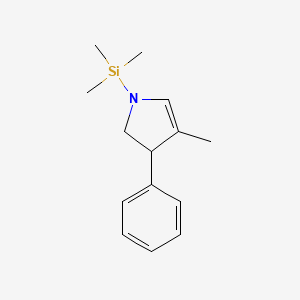
![4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal](/img/structure/B14262819.png)
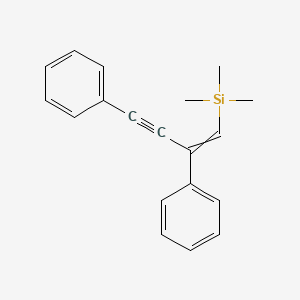
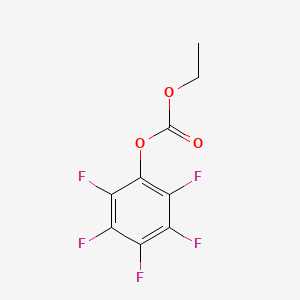
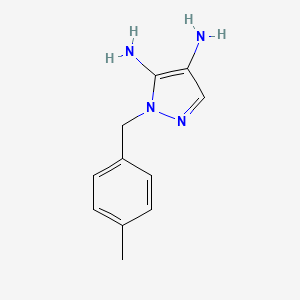
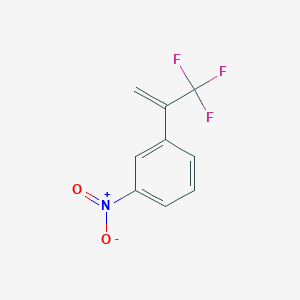
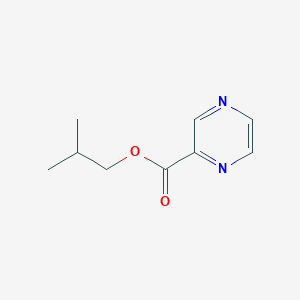
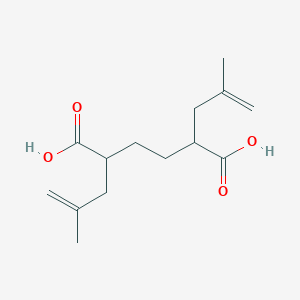
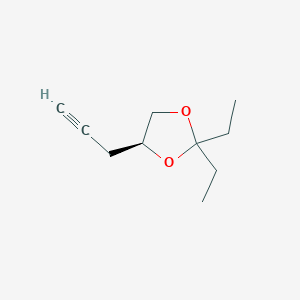
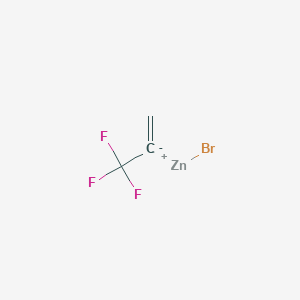
![(2s,3r,6s)-2,8-Dibromo-9-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undecan-3-ol](/img/structure/B14262864.png)
